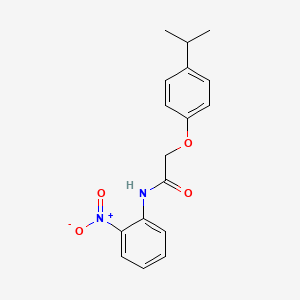
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide, also known as INNA-051, is a synthetic compound that has gained attention in recent years for its potential use in treating viral infections.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide works by inhibiting the activity of the viral RNA polymerase, which is essential for viral replication. Specifically, this compound binds to the polymerase complex and prevents it from synthesizing viral RNA. This mechanism of action is unique compared to other antiviral drugs, which typically target viral entry or replication.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular metabolism and function, indicating that it has low toxicity. Additionally, this compound has been shown to have a high selectivity index, meaning that it is effective at inhibiting viral replication while having minimal effects on host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide in lab experiments is its high selectivity for viral targets, which allows for more accurate and specific results. Additionally, this compound has low toxicity, which reduces the risk of adverse effects in lab animals or cell cultures. However, one limitation of using this compound is its relatively new status as a synthetic compound, which may limit the availability of information on its properties and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide. One area of focus could be on optimizing the synthesis method to improve yield and purity. Additionally, further studies could be conducted to investigate the potential use of this compound in treating other viral infections. Finally, research could be conducted to investigate the potential for this compound to be used in combination with other antiviral drugs to enhance efficacy.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has been studied for its antiviral properties, particularly against respiratory viruses such as influenza and SARS-CoV-2. In vitro studies have shown that this compound is effective at inhibiting viral replication and reducing viral load. Additionally, this compound has been shown to have low toxicity and high selectivity for viral targets.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-7-9-14(10-8-13)23-11-17(20)18-15-5-3-4-6-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIVYCRWJNJQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(ethylthio)phenyl]pyrimidin-2-amine](/img/structure/B3980154.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980157.png)
![2-methoxy-2-phenyl-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B3980158.png)
![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)
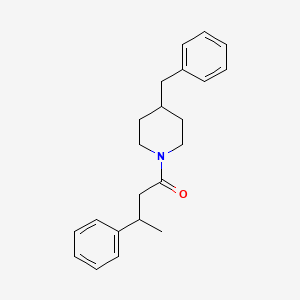
![N-isopropyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3980169.png)
![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)
![3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile](/img/structure/B3980189.png)
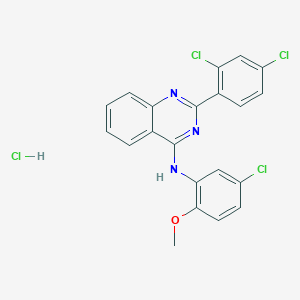
![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3980211.png)
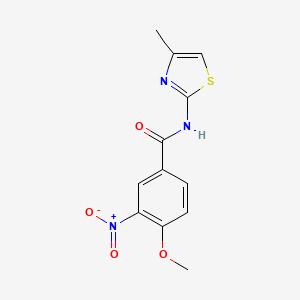
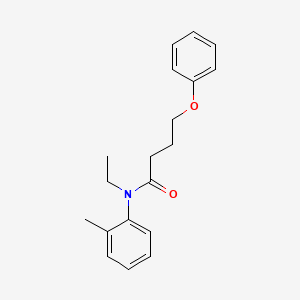
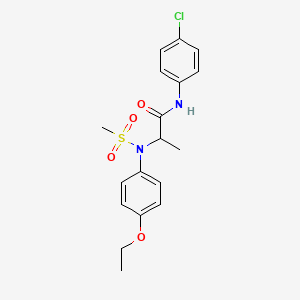
![3-(1H-pyrazol-1-ylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]benzamide](/img/structure/B3980236.png)